3,5-二甲氧基-4-甲基苯甲酰氯

描述

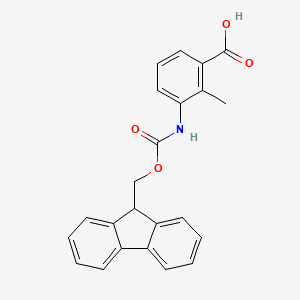

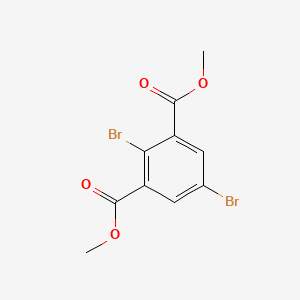

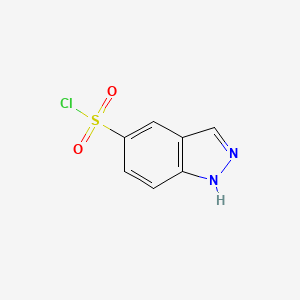

The compound of interest, 3,5-Dimethoxy-4-methylbenzoyl chloride, is a chemical derivative of benzoyl chloride with methoxy and methyl substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the chemistry of 3,5-Dimethoxy-4-methylbenzoyl chloride.

Synthesis Analysis

The synthesis of related compounds involves various reactions including alkylation, annulation, and solvolysis. For instance, the alkylation and annulation reactions of methyl 3,5-dimethoxybenzoate with chloral hydrate led to the synthesis of 3,5-dimethoxyphthalic anhydride with a total yield of 78% . Additionally, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups, including chloride, has been examined, suggesting potential synthetic pathways that could be relevant for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride .

Molecular Structure Analysis

Crystal and molecular-electronic structure investigations of related compounds have been performed, providing insights into the molecular arrangement and electronic properties. For example, the crystal structure of 3,4-dimethoxybenzoic acid has been determined by single-crystal X-ray diffraction, which could be indicative of the structural characteristics of 3,5-Dimethoxy-4-methylbenzoyl chloride . Moreover, the molecular structure of strongly fluorescent oxazole derivatives synthesized from 3,4-dimethoxybenzoyl chloride has been obtained, which could inform the molecular structure analysis of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, including solvolysis in alcohol solvents and substitution reactions in aqueous solution. The solvolysis of 3,5-dimethoxybenzyl derivatives in alcohol solvents suggests SN1 reactivity with an early transition state . Kinetic investigations of substitution reactions of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlate well with their stereo-chemical characteristics . These findings could be extrapolated to predict the reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, 1HNMR, and MS . Additionally, the formation of by-products in reactions involving 3,4-dimethoxybenzyl chloride has been reported, which could provide insights into the stability and reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride . The crystal structure analysis and DFT study of a compound synthesized from 6-formyl-2,3-dimethoxy benzoic acid also contribute to the understanding of the physical properties and electronic structure of similar compounds .

科学研究应用

3,5-二甲氧基苄衍生物的光化学:

- DeCosta等人(2000年)的研究探讨了3,5-二甲氧基苄化合物的光化学,包括带有氯基的化合物。他们发现这些化合物在醇溶剂中发生溶解作用,表明具有早期过渡态的SN1反应性。这表明在光化学反应和有机合成中可能有应用(DeCosta, Howell, Pincock, & Rifai, 2000)。

特定标记的雷司令碱的合成:

- Roth等人(1982年)开发了制备特定标记的雷司令碱的方法,使用类似4-甲氧基-3,5-二甲氧基苯甲酸的衍生物。这种合成途径对药物研究和药物机制的研究有着重要意义(Roth, Fischer, Pachta, & Althaus, 1982)。

3,5-二甲氧基邻苯二酐的合成:

- 刘祖良(2007年)合成了3,5-二甲氧基邻苯二酐,该化合物在合成取代蒽醌、金丝桃素及其衍生物方面具有应用。这展示了该化合物在复杂有机分子合成中的作用(Liu Zuliang, 2007)。

吡唑啉衍生物的合成:

- Şenol等人(2020年)从化合物如3,5-二甲氧基-4-甲基苯甲酰氯开始合成新的吡唑啉衍生物。这项研究突显了该化合物在合成具有潜在应用于材料科学和制药的新颖有机结构方面的实用性(Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020)。

作用机制

Target of Action

This compound is a chemical intermediate and is often used in the synthesis of other compounds .

Biochemical Pathways

Benzoyl chloride derivatives are often used in the synthesis of pharmaceuticals and could potentially affect a wide range of biochemical pathways depending on the structure of the final compound .

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds, and its effects would therefore depend on the properties of these compounds .

属性

IUPAC Name |

3,5-dimethoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627006 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34523-76-7 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)